

Application Notes & Protocols: Synthesis of 2-Methylnicotinic Acid

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Compound of Interest

Compound Name: 2-Methylnicotinic acid

Cat. No.: B120074

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylnicotinic acid is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridine ring substituted with both a methyl and a carboxylic acid group, provides multiple reactive sites for the construction of more complex molecules.[1] This intermediate is crucial for the synthesis of various biologically active compounds, including specific IKK beta inhibitors and oncolytic drugs.[2] This document provides a detailed protocol for the synthesis of **2-methylnicotinic acid** via the hydrolysis of methyl 2-methylnicotinate. This method is a reliable and high-yielding route to obtain the desired product.

Reaction Scheme

The synthesis of **2-methylnicotinic acid** is achieved through the hydrolysis of methyl 2-methylnicotinate. This reaction is typically carried out in the presence of a base, such as lithium hydroxide, followed by acidification to yield the carboxylic acid.

Chemical Equation:

Experimental Protocol

This protocol is based on a documented procedure for the synthesis of **2-methylnicotinic acid** from methyl 2-methylnicotinate.[2]

Materials:

- Methyl 2-methylnicotinate
- Tetrahydrofuran (THF)
- Water (H₂O)
- Lithium hydroxide monohydrate (LiOH·H₂O)
- 3N Hydrochloric acid (HCl)
- Reaction flask
- Magnetic stirrer
- Rotary evaporator
- Filtration apparatus
- Drying oven

Procedure:

- **Reaction Setup:** In a suitable reaction flask, add methyl 2-methylnicotinate (10 g, 0.066 mol) and tetrahydrofuran (10 mL).
- **Addition of Reagents:** To the stirred solution, add water (10 mL) followed by lithium hydroxide monohydrate (3.05 g, 0.073 mol).
- **Reaction:** Stir the mixture at room temperature for 30 minutes.
- **Work-up:**
 - Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the tetrahydrofuran.

- To the resulting residue, add water (15 mL) followed by the slow addition of 3N hydrochloric acid (24.4 mL) to precipitate the product.
- Continue stirring for an additional 30 minutes to ensure complete precipitation.
- Isolation and Purification:
 - Filter the resulting white solid using a filtration apparatus.
 - Dry the solid to obtain **2-methylnicotinic acid**.

Data Presentation

The following table summarizes the quantitative data from the synthesis of **2-methylnicotinic acid**.

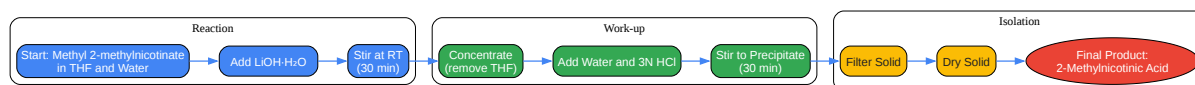
Parameter	Value	Reference
Starting Material	Methyl 2-methylnicotinate	[2]
Product	2-Methylnicotinic acid	[2]
Yield	98%	[2]
Appearance	White solid	[2]
Molecular Weight (Product)	137.14 g/mol	[3]

Safety and Handling

- 2-Methyl-5-ethylpyridine, a potential precursor to the starting material, is corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.[4]
- Strong oxidizing agents like nitric acid can react vigorously or explosively with organic compounds under certain conditions.[4]
- Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **2-methylnicotinic acid**.

Note on the Synthesis from 2-Methyl-5-ethylpyridine:

The direct synthesis of **2-methylnicotinic acid** from 2-methyl-5-ethylpyridine is not a chemically feasible route. The oxidation of 2-methyl-5-ethylpyridine would primarily occur at the ethyl group on the 5-position, leading to isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) or 6-methylnicotinic acid.^{[5][6][7]} The protocol provided above details a validated method for the synthesis of the target molecule, **2-methylnicotinic acid**.

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